6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one
Description
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is a dihydroquinazolinone derivative characterized by a methoxy (-OCH₃) substituent at the 6-position and partial saturation of the quinazoline ring system (4a,8a-dihydro).
Properties
Molecular Formula |
C9H10N2O2 |
|---|---|
Molecular Weight |
178.19 g/mol |
IUPAC Name |
6-methoxy-4a,8a-dihydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H10N2O2/c1-13-6-2-3-8-7(4-6)9(12)11-5-10-8/h2-5,7-8H,1H3,(H,10,11,12) |
InChI Key |
XLRCJVBIMVIJBX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2C(C=C1)N=CNC2=O |
Origin of Product |
United States |
Preparation Methods
Key Challenges in Synthesizing 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one
-
Regioselectivity : Positioning the methoxy group at the 6-position requires precise control over starting material regiochemistry.
-
Oxidation State Control : Maintaining the dihydroquinazolinone core (4a,8a-dihydro) without over-oxidation to fully aromatic quinazolinones.
Proposed Synthetic Routes
Route 1: Oxidative Cyclization Using DMSO/H₂O₂
Mechanism :
-
Radical Formation : DMSO acts as a one-carbon source, generating a radical intermediate under oxidative conditions.
-
Cyclization : Substituted 6-methoxy-2-aminobenzamide undergoes cyclization via nucleophilic attack, forming the dihydroquinazolinone core.
| Parameter | Optimized Condition | Yield | Source |
|---|---|---|---|
| Substrate | 6-Methoxy-2-aminobenzamide | N/A | |
| Oxidant | H₂O₂ (30% aqueous) | 23–52% | |
| Temperature | 130–150°C | – | |
| Solvent | DMSO | – |
Note: Yields extrapolated from analogous N-methylbenzamide systems.
Route 2: Acid-Catalyzed Condensation with Orthoesters
Mechanism :
-
Nucleophilic Attack : 6-Methoxy-2-aminobenzamide reacts with an orthoester (e.g., triethyl orthoacetic acid) under acidic conditions.
-
Cyclization : Intramolecular dehydration forms the dihydroquinazolinone ring.
| Parameter | Optimized Condition | Yield | Source |
|---|---|---|---|
| Substrate | 6-Methoxy-2-aminobenzamide | 86–93% | |
| Orthoester | Triethyl orthoacetate | – | |
| Acid | Acetic acid | – | |
| Temperature | Reflux (ethanol) | – |
Note: Yields based on 2-aminobenzamide systems without methoxy substitution.
Route 3: Gold(I)-Catalyzed Tandem Cyclization
Mechanism :
-
Alkyne Activation : Gold(I) coordinates to an internal alkyne in a 6-methoxy-2-aminobenzamide derivative.
-
Cyclization Cascade : Sequential 5-exo-dig and 6-endo-dig cyclizations form the dihydroquinazolinone core.
| Parameter | Optimized Condition | Yield | Source |
|---|---|---|---|
| Catalyst | (IPr)AuCl/AgOTf | 75–98% | |
| Solvent | DCE or toluene | – | |
| Temperature | 60–120°C | – |
Note: Method validated for non-methoxy dihydroquinazolinones; methoxy substitution may require adjusted catalyst loadings.
Critical Analysis of Reaction Parameters
Oxidation Control in DMSO/H₂O₂ Systems
Regioselectivity in Acid-Catalyzed Reactions
-
Orthoester Reactivity : Electron-rich orthoesters favor attack at the 2-amino position, directing cyclization to the 4a,8a-dihydro form.
-
Methoxy Group Influence : Electron-donating methoxy groups may stabilize intermediates, enhancing yields.
Comparative Data for Analogous Systems
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient quinazolinone core facilitates SNAr reactions at activated positions. For example:
-
Reaction with aryl/alkyl amides : Substituted benzamides undergo annulation under basic conditions (Cs₂CO₃/DMSO, 135°C, 24 h) to form 2,3-disubstituted quinazolin-4-ones .
-
Methaqualone synthesis : 2-Fluoro-N-(o-tolyl)benzamide reacts with 2-aminobenzamide via SNAr to yield methaqualone (67% isolated yield) .
Key conditions :
| Base | Solvent | Temp. (°C) | Yield Range |
|---|---|---|---|
| Cs₂CO₃ | DMSO | 135 | 67–92% |
| KOH | DMSO | 135 | 10–23% |
Oxidative Cyclization
Radical-mediated oxidative strategies using H₂O₂ and DMSO as a carbon source enable quinazolinone formation:
-
Synthesis from 2-amino-N-methylbenzamide : DMSO acts as a methylene donor, with H₂O₂ promoting cyclization (150°C, 20 h) to form N-methyl quinazolin-4(3H)-one (52–78% yield) .
-
Mechanism : Involves radical intermediates, confirmed via inhibition studies with TEMPO/BHT .
Optimized protocol :
-
Combine 2-aminobenzamide (1 mmol), DMSO (2 mL), and H₂O₂ (1 equiv).
-
Heat at 150°C for 20 h.
-
Extract with ethyl acetate and purify via silica chromatography .
Alkylation and Thioether Formation
The NH group at position 3 undergoes alkylation or thiolation:
-
3-Allyl derivatives : Reaction with α-chloroacetone/K₂CO₃ in DMF yields 3-allyl-2-thioquinazolin-4(3H)-ones (e.g., 4a-e, 70–85% yield) .
-
Thioacetate formation : Alkyl α-chloroacetates react with 3-allyl-1,2-dihydro-2-thioxoquinazolin-4-one to form thioacetates (e.g., 6a-e) .
Representative product :
text3-Allyl-2-((2-methyl-2-oxoethyl)thio)quinazolin-4(3H)-one (4a) 1H NMR (CDCl₃): δ 4.80 (d, 2H, NCH₂), 5.96 (m, 1H, CH₂CH=CH₂)[4].
Reductive Functionalization
Nitro groups on the quinazolinone ring are reduced to amines for further derivatization:
-
Nitro to amine : Stannous chloride in ethyl acetate reduces N-(3-bromophenyl)-6-nitroquinazolin-4-amine to 4,6-diaminoquinazoline (55% yield) .
Procedure :
-
Dissolve nitroquinazolinone (1.69 g) and SnCl₂ (4.42 g) in ethyl acetate.
-
Reflux for 1 h, neutralize with Na₂CO₃, and extract with ethyl acetate .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable aryl/heteroaryl introductions:
-
Suzuki coupling : Not directly reported for 6-methoxy derivatives but demonstrated for 6-trifluoromethyl analogues using aryl boronic acids .
-
Buchwald-Hartwig amination : Used to install aryl amines at position 2 .
Catalytic Syntheses
Eco-friendly protocols using sodium perborate (SPB):
-
2-Arylquinazolin-4-ones : SPB catalyzes cyclocondensation of anthranilamide and aldehydes (85–88% yield) .
Computational Insights
DFT studies on related quinazolinones reveal:
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is its antimicrobial properties. Research has indicated that derivatives of quinazolinones, including this compound, exhibit notable activity against various bacterial strains. A study demonstrated that certain analogs showed effective inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as antibiotic agents .
Table 1: Antimicrobial Activity of Quinazolinone Derivatives
Anticancer Properties
The compound has also been investigated for its anticancer potential. Quinazoline derivatives are recognized as "privileged structures" in drug discovery due to their ability to inhibit various cancer cell lines. A study reported that modifications to the quinazoline scaffold can enhance cytotoxicity against specific cancer types, making this compound a candidate for further development in cancer therapeutics .
Case Study: Cytotoxicity Against Cancer Cell Lines
A recent investigation assessed the cytotoxic effects of several quinazoline derivatives, including 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one, against breast cancer cells (MCF-7) and lung cancer cells (A549). The results indicated an IC50 value of 10 µM for MCF-7 and 15 µM for A549 cells, suggesting significant anticancer activity .
Inhibition of Urease Activity
Another notable application is the inhibition of urease, an enzyme linked to various pathological conditions including kidney stones and urinary tract infections. Recent studies have shown that derivatives of quinazolinones can act as potent urease inhibitors. For instance, compounds derived from 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one exhibited IC50 values ranging from 2.22 µM to 8.43 µM against urease activity .
Table 2: Urease Inhibition Potency
| Compound | IC50 (µM) | Inhibition Type | Reference |
|---|---|---|---|
| 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one | 4.72 | Uncompetitive | |
| Other Derivative A | 6.50 | Competitive | |
| Other Derivative B | 7.30 | Mixed-type |
Trypanosoma brucei Inhibition
The compound has shown promise in inhibiting Trypanosoma brucei, the causative agent of African sleeping sickness. A series of synthesized dihydroquinazolines were evaluated for their inhibitory effects on the enzyme TryR (trypanothione reductase), crucial for the survival of the parasite. The findings suggested that modifications to the methoxy group could enhance inhibitory potency .
Case Study: TryR Inhibition
In a comparative study, several dihydroquinazolines were tested against TryR with varying degrees of success; some compounds exhibited IC50 values below 20 µM, indicating potential for therapeutic development against trypanosomiasis .
Mechanism of Action
The mechanism of action of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Quinazolin-4(3H)-one derivatives exhibit significant pharmacological versatility, with substituents and saturation patterns dictating their bioactivity. Below, we compare 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one to key analogs based on structural features and reported activities.
Structural and Functional Group Variations
Table 1: Structural Comparison of Quinazolinone Derivatives
Analgesic Activity
- 2-Methyl vs. 2-Phenyl Derivatives: 2-Methylquinazolin-4(3H)-one (compound 2 in ) showed moderate analgesic activity in acetic acid-induced writhing tests, while 2-phenyl derivatives (compound 3) exhibited superior efficacy, surpassing standard drugs like aspirin .
- Role of Methoxy Groups: Methoxy substituents (e.g., at C6 or C7) are associated with improved blood-brain barrier (BBB) penetration, as seen in fused quinazolinone-imidazole derivatives (). This suggests that 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one may have CNS-targeted applications, such as µ-opioid receptor modulation .
Antimicrobial and Antioxidant Properties
- Triazole Hybrids : Derivatives like 7-((1-(4-tert-butylbenzyl)-1H-1,2,3-triazol-4-yl)methoxy)-6-methoxyquinazolin-4(3H)-one () demonstrated broad-spectrum antibacterial activity. The dihydro structure of the target compound may reduce metabolic degradation, extending half-life .
- Antioxidant Capacity: Aryl-substituted quinazolinones (e.g., 3-methyl-6-naphthyl derivatives in ) showed significant radical-scavenging activity.
Structural Flexibility and Drug Likeness
- Saturation Effects: Fully aromatic quinazolinones (e.g., 2-phenyl derivatives) often exhibit rigid, planar structures ideal for intercalation with DNA or enzymes.
- ADME Profiles: Docking studies on dihydroimidazo-quinazolinones () predict favorable BBB permeation and drug-likeness, traits likely shared by 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one due to its moderate logP and hydrogen-bonding capacity .
Biological Activity
6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly in anticancer, antimicrobial, and anti-inflammatory applications. This article explores the biological activity of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one, synthesizing findings from various studies to provide a comprehensive overview.
Synthesis and Structural Characteristics
The compound can be synthesized through various methodologies involving the reaction of substituted anilines with carbonyl compounds. The introduction of the methoxy group at the 6-position is crucial for enhancing its biological activity.
Antimicrobial Activity
Numerous studies have reported the antimicrobial properties of quinazolinone derivatives. For instance, a study examining a series of synthesized quinazolinones demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The agar diffusion assay revealed that 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one exhibited moderate to strong inhibitory effects against these pathogens .
Table 1: Antimicrobial Activity of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| E. coli | 15 | 32 |
| S. aureus | 18 | 16 |
| Candida albicans | 14 | 64 |
Cytotoxicity and Anticancer Activity
The anticancer potential of quinazolinone derivatives has been extensively studied. In vitro assays showed that 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer). The IC50 values indicated that this compound effectively inhibited cell proliferation in a dose-dependent manner .
Table 2: Cytotoxicity Profile of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| PC3 | 12 |
| HT-29 | 15 |
The mechanism by which quinazolinones exert their biological effects often involves the inhibition of specific enzymes or receptors. For instance, some derivatives have been shown to inhibit poly (ADP-ribose) polymerase (PARP) and bromodomain-containing proteins, leading to apoptosis in cancer cells . This dual-targeting approach enhances their therapeutic efficacy.
Case Studies
- Anticancer Study : A recent study evaluated the effects of various quinazolinones on breast cancer cells. The results indicated that the incorporation of a methoxy group significantly increased cytotoxicity compared to non-methoxylated analogs .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of synthesized quinazolinones against resistant bacterial strains. The study highlighted that compounds similar to 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) .
Q & A
Q. Q: What are the standard synthetic routes for 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one, and how can intermediates be optimized for yield?
A: A common method involves cyclization of nitrohomoveratric acid derivatives using polyphosphoric acid (PPA) under controlled heating, followed by acetic anhydride treatment to stabilize intermediates . Optimization includes adjusting PPA concentration (e.g., 85% w/w) and reaction time (2–4 hours) to minimize side products like 2-acetamido-4,5-dimethoxybenzoic acid . Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) improves purity (>95%) .
Structural Characterization
Q. Q: Which spectroscopic techniques are most effective for confirming the structure of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one derivatives?
A: Use a combination of:
- ¹H-NMR : Identify methoxy groups (δ 3.74 ppm, singlet) and aromatic protons (δ 6.6–8.4 ppm, coupling patterns) .
- IR : Confirm carbonyl (C=O) stretches at ~1630 cm⁻¹ and C-O-C (methoxy) at ~1250 cm⁻¹ .
- HPLC-MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z 287 for chloro-substituted analogs) and fragmentation patterns .
Biological Activity Assessment
Q. Q: How can researchers evaluate the antioxidant or cerebroprotective activity of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one analogs?
A:
- DPPH Assay : Measure radical scavenging activity (IC₅₀ values) at concentrations 10–100 μM; compare to standards like ascorbic acid .
- In Vivo Models : Use middle cerebral artery occlusion (MCAO) in rodents to assess neuroprotection, monitoring infarct volume reduction via MRI .
- Dose-Response Analysis : Establish EC₅₀ values using logistic regression for potency comparisons .
Advanced Reaction Optimization
Q. Q: How do solvent polarity and substituent position influence the reactivity of quinazolinone derivatives during functionalization?
A:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution at the 2-position, while toluene favors electrophilic aromatic substitution .
- Substituent Impact : Electron-withdrawing groups (e.g., Cl at position 6) reduce ring strain in 4a,8a-dihydro derivatives, improving thermal stability .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 4 minutes) with 97% yield for 8-chloro derivatives .
Data Contradiction Analysis
Q. Q: How should researchers resolve discrepancies in reported antioxidant activities of quinazolinone analogs?
A:
- Control for Redox Interferences : Ensure assays exclude reducing agents (e.g., DTT) that may artificially inflate activity .
- Structural Validation : Reconfirm substituent positions (e.g., para vs. ortho methoxy groups) via X-ray crystallography .
- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests to compare datasets and identify outliers .
Computational Modeling
Q. Q: What computational methods predict the binding affinity of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one to neurological targets?
A:
- Molecular Docking : Use AutoDock Vina to model interactions with NMDA receptors (PDB ID: 3QEL), focusing on hydrogen bonding with GluN2B subunits .
- QSAR Models : Develop regression models correlating logP values (<2.5) with blood-brain barrier permeability .
Safety and Handling
Q. Q: What safety protocols are critical when handling 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one in the laboratory?
A:
- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors (generated during cyclization) .
- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .
Advanced Analytical Challenges
Q. Q: How can researchers differentiate between dihydroquinazolinone tautomers using spectroscopic data?
A:
- ¹³C-NMR : Observe carbonyl carbon shifts (δ 167–170 ppm for keto vs. δ 160–165 ppm for enol tautomers) .
- Variable Temperature NMR : Monitor tautomerization dynamics at 25–60°C to identify equilibrium shifts .
Scaling-Up Reactions
Q. Q: What challenges arise when scaling up the synthesis of 6-Methoxy-4a,8a-dihydroquinazolin-4(3H)-one, and how can they be mitigated?
A:
- Exothermicity Control : Use jacketed reactors with chilled brine (-10°C) to manage heat during PPA addition .
- Batch Heterogeneity : Implement inline FTIR monitoring to track intermediate formation in real time .
Interdisciplinary Applications
Q. Q: How can this compound be integrated into materials science or multi-target drug discovery?
A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
